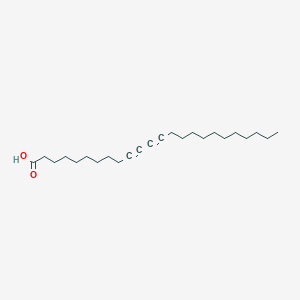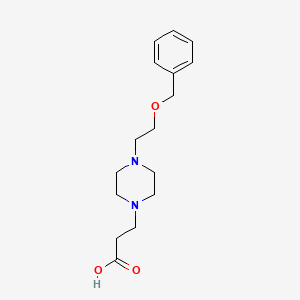
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a benzyloxyethyl group attached to the piperazine ring. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The benzyloxyethyl group plays a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cell function and behavior .
類似化合物との比較
Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the benzyloxyethyl group.
4-Methylpiperazine: Contains a methyl group instead of the benzyloxyethyl group.
1-(2-Hydroxyethyl)piperazine: Features a hydroxyethyl group instead of the benzyloxyethyl group.
Uniqueness
1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the benzyloxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research fields .
特性
CAS番号 |
72461-59-7 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
3-[4-(2-phenylmethoxyethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H24N2O3/c19-16(20)6-7-17-8-10-18(11-9-17)12-13-21-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,20) |
InChIキー |
AUMVSBGZUADBLE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)O)CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


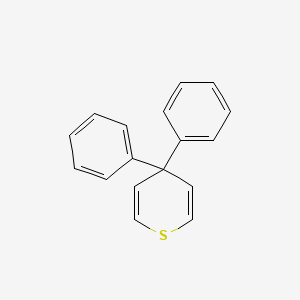
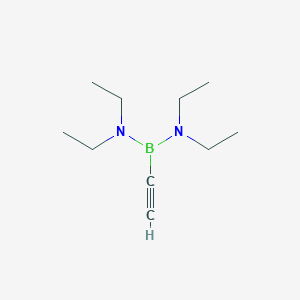
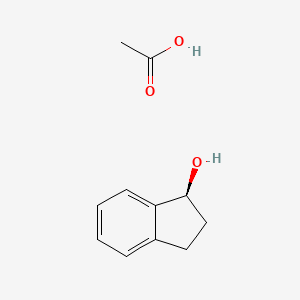
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
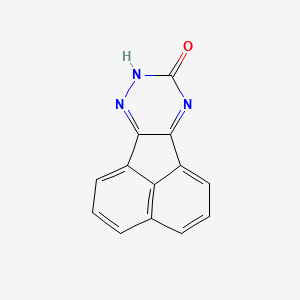
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
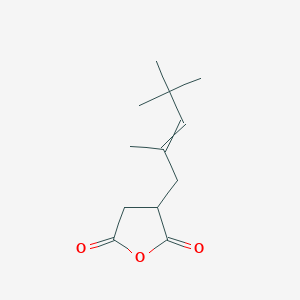
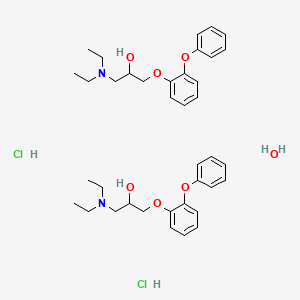
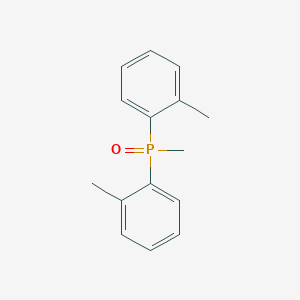
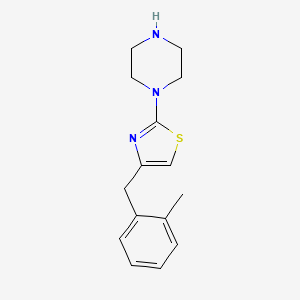
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

